molecular formula C18H18N2O4 B2928747 ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 193888-02-7

ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2928747
CAS No.: 193888-02-7
M. Wt: 326.352
InChI Key: LQUDJYAJJSGFMT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[3,2-c]pyridine . Pyrano[3,2-c]pyridine derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . The crystal structure of similar compounds has been reported in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its crystal structure . For instance, the crystal structure of a similar compound, C19H19NO7, was found to be monoclinic .

Scientific Research Applications

Synthetic Methodologies

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This synthesis demonstrates regioselectivity and high yields, contributing to the versatile methodologies for constructing complex heterocyclic frameworks.
  • Facile Synthesis of Pyrazolo[3,4-b]pyridine : A novel method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing an efficient approach to N-fused heterocycles.

Medicinal Chemistry Applications

  • Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared with the anticipation of antihypertensive properties. This underscores the potential of these compounds in drug discovery efforts targeting cardiovascular diseases.
  • Antimicrobial Activity : The synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, catalyzed by pentafluorophenylammonium triflate, showcases their utility in developing new antimicrobial agents.

Materials Science

  • Corrosion Inhibition : Pyranpyrazole derivatives demonstrate effective corrosion inhibition on mild steel, essential for industrial applications. This application highlights the compound's potential in materials science, particularly for protecting metals against corrosion in acidic environments.

Future Directions

The future research directions could involve exploring the biological activities of this compound, given that similar compounds have shown promising neuroprotective and anti-inflammatory properties . Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound.

Properties

IUPAC Name

ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-18(22)15-13(11-7-5-4-6-8-11)14-12(24-16(15)19)9-10(2)20-17(14)21/h4-9,13H,3,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUDJYAJJSGFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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